molecular formula C28H44N8O10S B12575900 Cilengitide methanesulfonate

Cilengitide methanesulfonate

Cat. No.: B12575900
M. Wt: 684.8 g/mol
InChI Key: PMURMRGEABAIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cilengitide methanesulfonate is a cyclic peptide that has garnered significant attention in the field of medicinal chemistry. It is a derivative of cilengitide, which is known for its ability to inhibit integrins, particularly αvβ3 and αvβ5 integrins. These integrins play a crucial role in angiogenesis, tumor invasion, and metastasis, making this compound a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cilengitide methanesulfonate can be synthesized using a chemoenzymatic approach. This method involves the use of the thioesterase domain from Microcystis aeruginosa microcystin synthetase C. The process begins with the solid-phase peptide synthesis (SPPS) of a mimetic substrate, which is then condensed with benzyl mercaptane to produce a pentapeptide thioester. The thioester is subsequently cyclized using the thioesterase domain, resulting in cilengitide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis techniques. The use of methanesulfonic acid (MSA) as a catalyst in esterification or alkylation reactions is common due to its strong acidity and high chemical stability .

Chemical Reactions Analysis

Types of Reactions

Cilengitide methanesulfonate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the stability of the peptide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Cilengitide methanesulfonate has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

    Biology: Investigated for its role in inhibiting integrins, which are involved in cell adhesion and migration.

    Medicine: Explored as a potential therapeutic agent for treating various cancers, including glioblastomas and other tumors.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

Cilengitide methanesulfonate exerts its effects by selectively binding to αvβ3 and αvβ5 integrins. This binding inhibits the integrins’ function in angiogenesis, tumor invasion, and metastasis. The compound disrupts the FAK/Src/AKT pathway, leading to apoptosis in endothelial cells and reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cilengitide methanesulfonate stands out due to its high selectivity for αvβ3 and αvβ5 integrins, its potent anti-angiogenic effects, and its ability to synergize with other cancer therapies. Its unique synthesis method also offers higher yields and better regio- and stereoselectivity compared to traditional chemical approaches .

Properties

Molecular Formula

C28H44N8O10S

Molecular Weight

684.8 g/mol

IUPAC Name

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;methanesulfonic acid

InChI

InChI=1S/C27H40N8O7.CH4O3S/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;1-5(2,3)4/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);1H3,(H,2,3,4)

InChI Key

PMURMRGEABAIKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.CS(=O)(=O)O

Origin of Product

United States

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